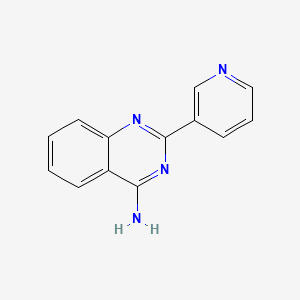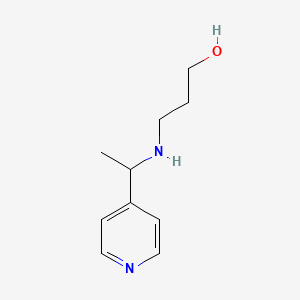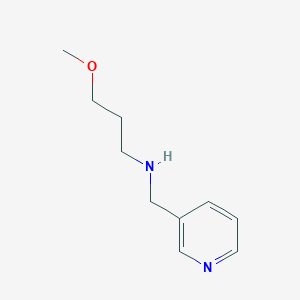![molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2](/img/structure/B1306476.png)
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one" is a derivative of the dibenzo[b,f]azepine class, which is a bicyclic system consisting of a benzene ring fused to a seven-membered azepine ring. The dibenzo[b,f]azepine scaffold is of significant interest due to its presence in various bioactive compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction. This method is notable for its use of environmentally friendly and inexpensive iron(III) chloride as a catalyst under mild conditions, which is applicable to a wide range of substrates containing different functional groups, yielding products in good to excellent yields .
Molecular Structure Analysis
The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused to two benzene rings. The introduction of various substituents, such as the 3-chloropropyl group, can lead to different conformational aspects and physical properties, as discussed in the context of N-methyl derivatives .
Chemical Reactions Analysis
Dibenzo[b,f]azepine derivatives can undergo various chemical reactions, including phosgenation, reaction with hydrazine hydrate, and further reactions with aromatic aldehydes to afford substituted products. For instance, 5H-dibenzo[b,f]azepine-5-carbonyl chloride can be transformed into 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide through a series of reactions involving chloroacetyl chloride and triethylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f]azepine derivatives can be influenced by the nature of the substituents and the specific structural modifications. For example, the introduction of a cyclopropane ring or the formation of cation radical salts can significantly alter the properties of these compounds. The determination of dibenzo[b,f]-1,4-oxazepine by diazotization cleavage of the azomethine bond is an example of a chemical property that can be utilized for analytical purposes .
Scientific Research Applications
Synthesis and Antioxidant Activity
A study described the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with different amino acids, aiming to enhance their antioxidant activities. These derivatives were evaluated for their potential over antioxidant activities, including inhibition of lipid peroxidation and inhibition of human low-density lipoprotein (LDL) oxidation. Among the derivatives, certain compounds showed significant antioxidant activities, suggesting the influence of different functional groups attached to the core molecule (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).
Radical Scavenging Activity
Another study focused on synthesizing 5H-dibenz[b,f]azepine derivatives containing different aminophenols and evaluating their antioxidant properties in various in vitro model systems. The research found that while the core compound showed negligible activity, its derivatives, particularly those containing substituted aminophenols, exhibited good antioxidant activities across different assays. This indicates the potential of these derivatives as antioxidants (H. Vijay Kumar & N. Naik, 2010).
Synthesis of Amino Acid Analogues
A method for the synthesis of amino acid analogues of 5H-dibenz[b,f]azepine was proposed, where the key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one was obtained by N-acylation. These analogues were evaluated for their radical scavenging activity, with some showing significant activity. This underscores the compound's versatility as a precursor for synthesizing biologically active derivatives (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).
Protective Effects in Vascular Cognitive Impairment
Research has explored the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, examining their influence on vascular cognitive impairment (VCI). One derivative in particular was found to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo. These findings suggest potential applications in treating vascular cognitive impairment (N. Kaur et al., 2019).
properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQVXSSQUEJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

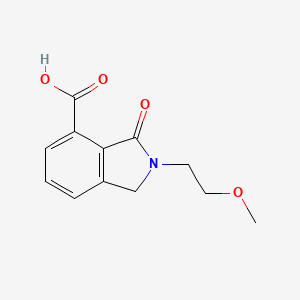
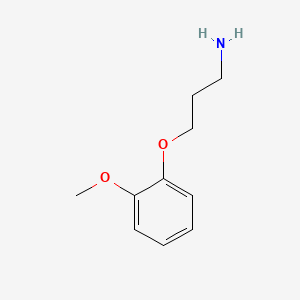
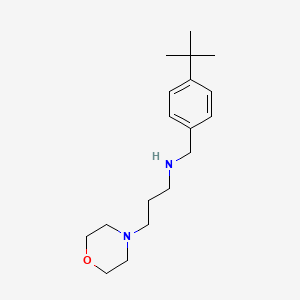
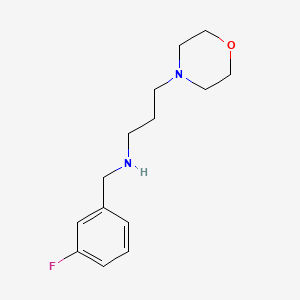
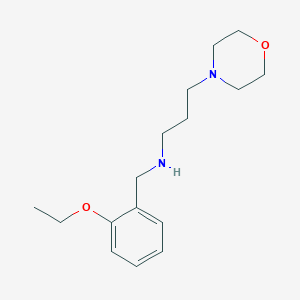
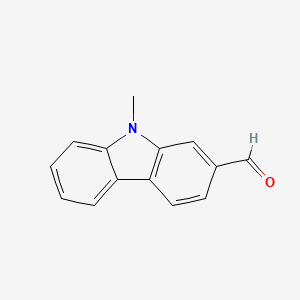
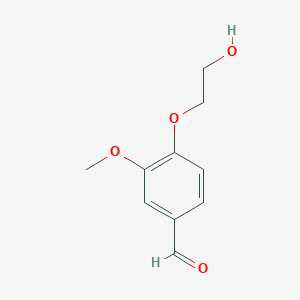
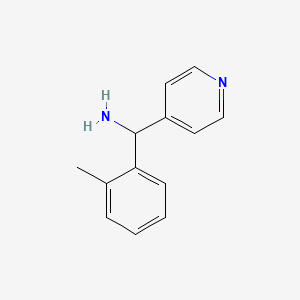
![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
